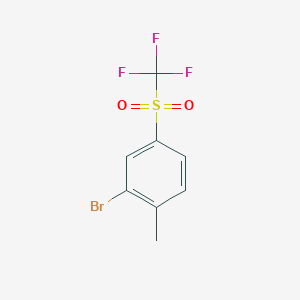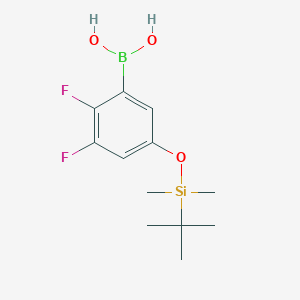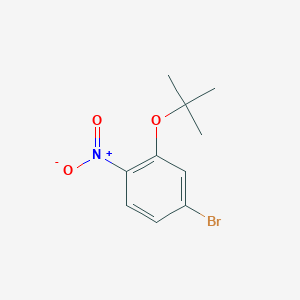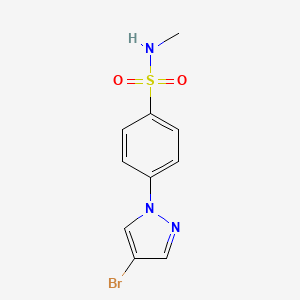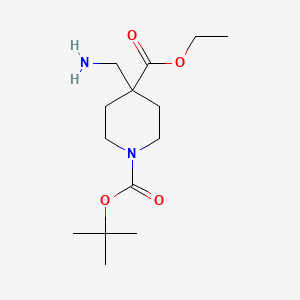
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
概要
説明
“1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1016258-69-7 . It has a molecular weight of 286.37 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a colorless to pale-yellow solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.37 . It is a colorless to pale-yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
PROTAC Development
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) , which are designed for targeted protein degradation. PROTACs have emerged as a novel therapeutic strategy, especially in cancer treatment, where they can selectively degrade oncogenic proteins .
Palladium-Catalyzed α-Arylation
It is used as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides. This reaction leads to the formation of compounds like 4-pyridylpiperidinyl esters, which are valuable intermediates in organic synthesis .
Kinesin Spindle Protein Inhibition
As a precursor, it aids in the preparation of inhibitors targeting the Kinesin spindle protein (KSP) , which plays a crucial role in cell division. Inhibitors of KSP have potential anticancer activity due to their ability to interfere with mitosis in rapidly dividing cancer cells .
GPR119 Agonist for Antidiabetic Potential
The compound is involved in synthesizing agonists for the orphan G-protein coupled receptor GPR119, which has been identified as a potential target for the treatment of type II diabetes due to its role in insulin secretion .
Pim-1 Kinase Inhibition
It serves as a precursor in the synthesis of inhibitors for Pim-1 kinase, an enzyme implicated in several cancers. Inhibitors of Pim-1 can potentially suppress tumor growth and proliferation .
Aspartic Acid Protease Inhibition
This compound is used in creating inhibitors for aspartic acid protease, an enzyme class involved in various biological processes, including the maturation of viral proteins and digestion. Inhibitors can have therapeutic applications in treating diseases like HIV/AIDS .
Platelet-Activating Factor Antagonism
The compound is used in preparing orally active platelet-activating factor (PAF) antagonists. PAF antagonists can potentially treat conditions like inflammation and thrombosis by inhibiting PAF-induced platelet aggregation .
Safety And Hazards
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUEAGCENEXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676679 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
CAS RN |
1016258-69-7 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
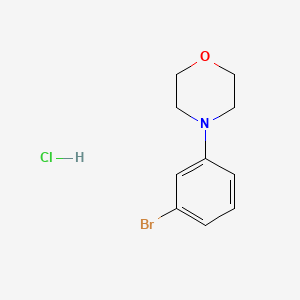
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)

